3-Hydroxy-5,7-pregnadien-20-one
Overview
Description
3-Hydroxy-5,7-pregnadien-20-one, also known as Pregna-5,7-dien-20-one, 3-hydroxy-, (3beta)-, is a compound with the registry number 81968-78-7 . It is an equilin precursor in horse fetal gonad .
Synthesis Analysis
The synthesis of 3-Hydroxy-5,7-pregnadien-20-one involves two stages . In the first stage, 3β-acetoxy-7α-bromo-pregn-5-en-20-one is reacted with tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 25°C for 3.5 hours . In the second stage, potassium carbonate is added in tetrahydrofuran and methanol at 25°C for 2.5 hours . The yield of this synthesis is 94.3% .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5,7-pregnadien-20-one contains a total of 56 bonds . There are 26 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The molecular formula of 3-Hydroxy-5,7-pregnadien-20-one is C21H30O2 . It contains a total of 53 atoms, including 30 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms .Scientific Research Applications
Biosynthesis in Horse Fetal Gonads
Research has shown that 3β-hydroxy-5,7-pregnadien-20-one is involved in the biosynthesis of 3β-hydroxy-5,7-androstadien-17-one in horse fetal gonadal tissue. This process supports the existence of a 5,7-diene pathway that produces 3β-hydroxy-5,7-androstadien-17-one, a precursor of equilin in the placenta (Tait, Hodge, & Allen, 1985); (Tait, Santikarn, & Allen, 1983).
Isolation from Urine in Adrenogenital Syndrome
3β-Hydroxy-5,7-pregnadien-20-one has been isolated from the urine of a newborn with adrenogenital syndrome. Its identification, after various chromatographic and spectrometric methods, underscores its potential role in metabolic pathways related to this condition (Brandstrup & Teriber, 1971).
Synthesis of Steroidal Components
The compound has been identified as a steroidal component in the gum-resin from Commiphora mukul, indicating its presence in certain natural substances. This discovery could be significant for understanding the chemical composition of traditional medicinal substances (Bajaj & Dev, 1982).
Potential in Anti-dyslipidemic and Anti-oxidant Agents
Research has explored the synthesis of pregnane derivatives and glycosides, including 3β-hydroxy-5,7-pregnadien-20-one, for their potential anti-dyslipidemic and anti-oxidant properties. This indicates its potential application in the development of new therapeutic agents (Sethi et al., 2007).
Future Directions
properties
IUPAC Name |
1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNPWWLYMFLEI-UIALTGQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,7-pregnadien-20-one | |
CAS RN |
81968-78-7 | |
Record name | 3-Hydroxy-5,7-pregnadien-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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